molecular formula C6H6N2O2S B1278754 2-Amino-5-nitrobenzenethiol CAS No. 23451-98-1

2-Amino-5-nitrobenzenethiol

Cat. No.: B1278754
CAS No.: 23451-98-1
M. Wt: 170.19 g/mol
InChI Key: UJDSRXSZJCJVCS-UHFFFAOYSA-N
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Description

2-Amino-5-nitrobenzenethiol is an organic compound with the molecular formula C6H6N2O2S. It is characterized by the presence of amino and nitro functional groups attached to a benzene ring, along with a thiol group. This compound is typically a pale-yellow to yellow-brown solid and is known for its unique chemical properties and reactivity .

Mechanism of Action

Mode of Action

It has been observed that in the presence of silver plasmons, 2-amino-5-nitrobenzenethiol can undergo selective reduction reactions . The exact mechanism of this interaction and the resulting changes at the molecular level require further investigation.

Biochemical Pathways

It is known that the compound can participate in plasmon-driven selective reduction reactions . The downstream effects of these reactions on various biochemical pathways are a subject of ongoing research.

Result of Action

It has been observed that the compound can be selectively reduced to 3,3’-dimercapto-4,4’-diaminoazobenzene in the presence of silver plasmons . The implications of this transformation at the molecular and cellular levels require further investigation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been observed that aqueous environments are preferable for the selective reduction reaction of this compound .

Biochemical Analysis

Biochemical Properties

2-Amino-5-nitrobenzenethiol plays a crucial role in biochemical reactions, particularly in the context of reduction reactions. It has been observed to interact with enzymes and proteins involved in redox processes. For instance, this compound can undergo selective reduction reactions, facilitated by surface-enhanced Raman scattering (SERS) spectroscopy, to form 3,3’-dimercapto-4,4’-diaminoazobenzene . This interaction highlights the compound’s potential in catalyzing specific biochemical transformations.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the reduction of nitro groups to azo bonds, which can alter cellular redox states and impact gene expression . Additionally, this compound’s interaction with cellular thiol groups can influence cellular metabolism and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Furthermore, the reduction of the nitro group to an azo bond involves electron transfer processes that can modulate redox-sensitive signaling pathways . These molecular interactions underscore the compound’s role in biochemical modulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental conditions such as pH and temperature. Studies have shown that this compound is more stable in aqueous environments compared to ambient atmospheric conditions . Over time, the compound can undergo degradation, leading to changes in its biochemical activity and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating redox states and enhancing cellular function. At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions. The compound interacts with enzymes such as reductases and oxidases, which facilitate the reduction of nitro groups and the formation of azo bonds . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s thiol group allows it to bind to cysteine residues in proteins, facilitating its transport and localization . Additionally, the compound’s distribution is influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Post-translational modifications, such as the addition of targeting signals, can direct this compound to specific cellular compartments, enhancing its biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-nitrobenzenethiol can be achieved through various methods. One common approach involves the nitration of 2-Aminobenzenethiol. This process typically requires the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with stringent safety measures due to the hazardous nature of the reagents involved. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-nitrobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5-nitrobenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Amino-4-nitrobenzenethiol
  • 2-Amino-3-nitrobenzenethiol
  • 2-Amino-6-nitrobenzenethiol

Comparison: 2-Amino-5-nitrobenzenethiol is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which influences its reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-amino-5-nitrobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDSRXSZJCJVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450796
Record name 2-Amino-5-nitrobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23451-98-1
Record name 2-Amino-5-nitrobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 6-nitrobenzo[d]thiazole (1.64 g, 9.10 mmol) in ethanol (16 mL) was added hydrazine hydrate (2.66 mL, 54.6 mmol). The resulting dark solution was stirred overnight at room temperature. The mixture was then diluted with water and slowly acidified with 3 M HCl, giving a yellow suspension. The mixture was then extracted with dichloromethane. The combined organics were dried, filtered, and concentrated, giving a yellow solid, used directly in the subsequent reaction. 1H NMR (DMSO-d6) δ 8.09 (brs, 1H), 7.87 (d, J=8.7 Hz, 1H), 6.74 (d, J=9.0 Hz, 1H), 6.27 (brs, 2H); MS-EI: (m/z, %) 170 (M+, 100), 140 (28), 124 (35).
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1.64 g
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16 mL
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2.66 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 6-nitrobenzo[d]thiazole (5 g, 27.7 mmol) in ethanol (45 mL) was added hydrazine hydrate (8.10 mL, 166 mmol). The resulting mixture (dark red) was stirred overnight at room temperature. The mixture was then acidified by the slow, careful addition of 3M HCl in water (50 mL). This mixture was further diluted with water (50 mL), and the resulting yellow/orange precipitate was extracted with dichloromethane (3×). The combined organics were dried, filtered, and concentrated, giving an orange solid (4.62 g, 98%). 1H NMR (DMSO-d6) δ 8.12-8.09 (m, 1H), 7.88-7.85 (m, 1H), 6.75-6.71 (m, 1H), 6.28 (brs, 2H); ESI-MS (m/z, %): 170 (MH+, 100).
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5 g
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45 mL
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8.1 mL
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50 mL
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50 mL
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Yield
98%

Synthesis routes and methods III

Procedure details

(7-Nitro-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,4]thiazin-3-yl)-acetic acid ethyl ester (12b) was prepared by alkylation and cyclization of 2-amino-5-nitro-thiophenol (11) and ethyl 3-chloroacetoacetate (17) to afford ethyl [4H-benzo[1,4]thiazin-(3E)-ylidene]-acetate (12a). The thiophenol 11 was prepared by unraveling 6-nitro-benzothiazole (10; CAS Reg. No. 2942-06-5). The alkylation of thiols and amines is optionally carried out in a solvent or mixture of solvents such as DCM, DMF, PhH, toluene, chlorobenzene, THF, PhH/THF, dioxane, MeCN or sulfolane with an alkylating agent such as an alkyl 3-chloroacetoacetate, optionally in the presence of a tertiary amine organic base or in the presence of an inorganic base, conveniently at temperatures between 0 and 150° C., preferably at temperatures between 0 and 100° C. Cyclization of the intermediate aminoketone occurs spontaneously under the reaction condition to afford 12a. Oxidation of the sulfide to the corresponding sulfone (12a→12b) and hydrolysis of the ethyl ester (12b→13) were carried out using standard protocols to afford 13.
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thiols
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amines
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alkyl 3-chloroacetoacetate
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tertiary amine
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Synthesis routes and methods IV

Procedure details

To a stirred solution of 6-nitrobenzothiazole (30 g, 0.1665 mol) in ethanol (500 mL) is added 100% hydrazine hydrate (60.2 mL, 1.931 mol). The mixture is refluxed for 2 h at which time the solution turns red. The reaction is quenched by the addition of ice cold conc. HCl until the red color disappears. The resulting solid is filtered, washed with water (25 mL) and dried under high vacuum to give the title compound as a yellow solid (28.96 g, 84%), MS m/z 171.5 (M+H)+.
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30 g
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60.2 mL
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500 mL
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Yield
84%

Synthesis routes and methods V

Procedure details

Commercially available 6-nitrobenzothiazole can be treated with hydrazine to obtain the 2-amino-5-nitro-benzenethiol, which can subsequently be reacted with chloroacetoacetate to give the (7-nitro-4H-benzo[1,4]thiazin-3-yl)-acetic acid ethyl ester. Reduction of the nitro group to the amino group can be accomplished by reaction with tin(II) chloride. Subsequent reaction with methansulfonyl chloride can be used to obtain the corresponding sulfonamide. Protection of both nitrogens with a suitable protecting group such as a Boc group can be achieved by using standard methods for protecting amino groups. The sulfide can be oxidized using a suitable oxidizing reagent (e.g., MCPBA) to give the sulfone. Finally, deprotection of the amino groups using trifluoroacetic acid can be used to afford the desired (7-methanesulfonylamino-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,4]thiazin-3-yl)-acetic acid ethyl ester intermediate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of water affect the performance of 2-Amino-5-nitrobenzenethiol in plasmon-driven reactions?

A: While the provided research abstract [] does not specifically mention the performance of this compound, it highlights the significant impact of both aqueous and atmospheric environments on plasmon-driven selective reduction reactions. This suggests that the performance of this compound, as a potential reactant or catalyst in such reactions, could be greatly influenced by the presence of water. Further research is needed to investigate the specific interactions between water molecules and this compound in the context of plasmon-driven reactions and determine how these interactions affect reaction kinetics, selectivity, and product formation.

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